molecular formula C21H20N2O4S2 B2799678 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1170392-00-3

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2799678
CAS No.: 1170392-00-3
M. Wt: 428.52
InChI Key: BNXXREGASDINOW-UHFFFAOYSA-N
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Description

The compound “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other carbon atoms. They are widely used in medicinal chemistry and drug design .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .


Chemical Reactions Analysis

Sulfonamides, in general, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles in reactions with electrophiles . The specific reactions that this compound might undergo would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be predicted based on the compound’s structure and functional groups, but accurate determination usually requires experimental data .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclocondensation Reactions : This compound has been involved in studies exploring cyclocondensation reactions, where it reacts with enolates of 1,3-dicarbonyl compounds to yield derivatives whose structures are assigned based on analytical and spectroscopic data. This research is important for understanding the synthesis pathways and the stereochemistry of these compounds (Croce et al., 2006).

  • Complexation with Metals : Studies have also been conducted on the complexation of this compound with metals. For instance, half-sandwich ruthenium complexes containing aromatic sulfonamides with this compound have been synthesized and evaluated as catalysts for transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013).

Biological Activities

  • Anticancer Properties : Research has indicated that derivatives of this compound show promise in anticancer applications. For example, studies have found that these derivatives can activate pro-apoptotic genes and may have effects on cell proliferation in cancer cell lines, suggesting potential for development as cancer treatments (Cumaoğlu et al., 2015).

  • Antimicrobial and Antileishmanial Activity : Some derivatives of this compound have shown antimicrobial and antileishmanial activities. These findings are crucial in the development of new therapeutic agents for infectious diseases (Borges et al., 2014).

  • Inhibitory Activity on Enzymes : This compound has been a part of studies that investigate its inhibitory effects on various enzymes, which is significant for the development of enzyme inhibitors for therapeutic purposes (Alqasoumi et al., 2010).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Sulfonamides, for example, can cause allergic reactions in some individuals . Without specific data, it’s not possible to provide a detailed safety profile for this compound.

Future Directions

The future directions for research on this compound would likely involve further studies to determine its physical and chemical properties, synthesis methods, potential biological activity, and safety profile. This could include in vitro and in vivo studies, as well as computational modeling .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c24-28(25,19-9-3-1-4-10-19)22-18-14-13-17-8-7-15-23(21(17)16-18)29(26,27)20-11-5-2-6-12-20/h1-6,9-14,16,22H,7-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXXREGASDINOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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